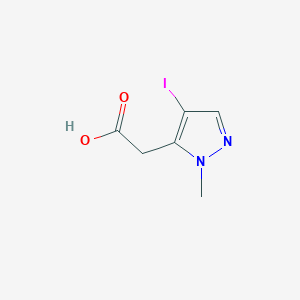

2-(4-Iodo-2-methylpyrazol-3-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-iodo-2-methylpyrazol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2O2/c1-9-5(2-6(10)11)4(7)3-8-9/h3H,2H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPNGQZDNXUOHCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)I)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Physicochemical Profiling and Synthetic Dynamics of Substituted Pyrazole Acetic Acids

Topic: Physical and Chemical Properties of Substituted Pyrazole Acetic Acids Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Substituted pyrazole acetic acids represent a privileged scaffold in medicinal chemistry and agrochemical development. Characterized by a five-membered diaza-heterocycle linked to a carboxylic acid moiety, these compounds serve as critical intermediates for non-steroidal anti-inflammatory drugs (NSAIDs) like Lonazolac , selective COX-2 inhibitors, and CRTH2 antagonists.

This guide moves beyond basic textbook definitions to analyze the structural dynamics , regioselective synthesis , and reactivity profiles that dictate the success of this scaffold in drug discovery. It provides actionable protocols for overcoming the notorious N1 vs. N2 alkylation ambiguity and details the solubility behaviors critical for formulation.

Structural Dynamics and Tautomerism

The "Locked" Tautomer

Unsubstituted pyrazoles exist in a tautomeric equilibrium between 1H- and 2H- forms. However, the introduction of an acetic acid moiety at the nitrogen atom (N-alkylation) "locks" the annular tautomerism.

-

N1-Substitution: The acetic acid side chain is covalently bonded to one nitrogen, rendering the adjacent nitrogen (N2) "pyridine-like" with a localized lone pair.

-

Dipole Moment: The asymmetry induces a significant dipole moment, influencing solubility and binding affinity. The pyridine-like nitrogen acts as a hydrogen bond acceptor (HBA), while the carboxylic acid acts as both a donor and acceptor.

Crystal Packing and Hydrogen Bonding

In the solid state, these derivatives typically form centrosymmetric dimers via the carboxylic acid groups (

Physicochemical Profiling

Understanding the ionization behavior is critical for predicting oral bioavailability and formulation stability.

Acid-Base Dissociation (pKa)

Substituted pyrazole acetic acids are amphoteric but predominantly acidic in physiological ranges.

| Functional Group | Typical pKa Range | Mechanistic Insight |

| Carboxylic Acid (-COOH) | 3.5 – 4.8 | Similar to acetic acid. Electron-withdrawing groups on the ring (e.g., |

| Pyrazole Nitrogen (N2) | 1.5 – 2.5 (Conjugate Acid) | The pyridine-like nitrogen is weakly basic. Protonation requires highly acidic conditions (pH < 2). |

Solubility and Lipophilicity (LogP/LogD)

The solubility profile is highly pH-dependent, following a U-shaped curve or sigmoidal transition driven by ionization.

-

pH < 2 (Cationic): High solubility due to protonation of N2 (and -COOH).

-

pH 3–5 (Neutral): Minimum solubility. The molecule exists as a neutral species (or rarely zwitterionic if amino substituents are present). Precipitation risk is highest here.

-

pH > 6 (Anionic): High solubility due to carboxylate formation (

). This is the preferred form for oral formulations (e.g., Sodium salts).

Visualization: pH-Dependent Ionization Pathway

The following diagram illustrates the ionization states governing solubility.

Figure 1: Ionization states of pyrazole-1-acetic acid derivatives across the pH spectrum.

Synthetic Regiocontrol: The N-Alkylation Challenge

The most common synthetic route involves the alkylation of a substituted pyrazole with ethyl bromoacetate/chloroacetate. This is a non-trivial step. The pyrazole anion is an ambident nucleophile, leading to a mixture of 1,3- and 1,5-substituted isomers.

Mechanistic Drivers of Regioselectivity

-

Steric Hindrance (Major Factor): Alkylation preferentially occurs at the less sterically hindered nitrogen.

-

Example: In 3-methyl-5-phenylpyrazole, alkylation favors the nitrogen adjacent to the methyl group (yielding the 1,5-dimethyl-3-phenyl isomer) because the phenyl group blocks the other site.

-

-

Tautomeric Equilibrium: The population of the tautomers in solution (influenced by solvent polarity) dictates the initial nucleophilic attack.

Self-Validating Protocol: Regioselective N-Alkylation

Objective: Synthesis of Ethyl 3,5-dimethylpyrazole-1-acetate.

Reagents: 3,5-Dimethylpyrazole (1.0 eq), Ethyl bromoacetate (1.1 eq),

Step-by-Step Workflow:

-

Activation: Dissolve 3,5-dimethylpyrazole in dry acetone. Add anhydrous

. Stir at RT for 30 mins to ensure deprotonation/activation. -

Addition: Add ethyl bromoacetate dropwise. Critical: Rapid addition can cause exotherms that degrade regioselectivity.

-

Reflux: Heat to reflux (

) for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1). -

Workup: Filter off inorganic salts. Concentrate the filtrate.

-

Hydrolysis (to Acid): Dissolve ester in THF/Water (1:1), add LiOH (2 eq). Stir 2h. Acidify with 1M HCl to pH 3.

-

Validation (The "Trust" Step):

-

NOE (Nuclear Overhauser Effect) NMR: This is the only definitive way to prove regiochemistry for asymmetric pyrazoles. Irradiate the

protons. -

Result: If you see enhancement of the C5-substituent signal, the alkylation occurred at N1. If you see enhancement of the C3-substituent, it is the other isomer.

-

Visualization: Synthetic Decision Tree

Figure 2: Decision logic for predicting regiochemical outcomes in pyrazole alkylation.

Chemical Reactivity & Functionalization

Once the scaffold is constructed, two primary zones of reactivity exist:

Zone A: The Carboxylic Acid Tail

Standard carboxylic acid transformations apply but require care to avoid decarboxylation.

-

Amide Coupling: Reaction with amines using EDC/HOBt or HATU yields amide derivatives (common in CRTH2 antagonists).

-

Esterification: Fischer esterification or alkylation.

-

Decarboxylation Risk: Pyrazole acetic acids can undergo thermal decarboxylation to form N-methyl pyrazoles if heated excessively (>150°C) without solvent, driven by the stability of the resulting neutral heterocycle.

Zone B: The Pyrazole Ring (C4 Position)

The C4 position is the most electron-rich site, susceptible to Electrophilic Aromatic Substitution (EAS) .

-

Halogenation: Reaction with NBS or NCS introduces Br or Cl at C4.

-

Vilsmeier-Haack Formylation: Introduces an aldehyde (-CHO) at C4, a versatile handle for further elaboration into chalcones (common in anti-inflammatory research).

Analytical Characterization Standards

To ensure scientific integrity, reported compounds must meet these characterization benchmarks:

| Method | Diagnostic Feature |

| 1H NMR | |

| 13C NMR | Carbonyl carbon (~170 ppm), |

| IR Spectroscopy | Broad O-H stretch (2500-3300 cm⁻¹), Sharp C=O stretch (1700-1730 cm⁻¹). |

| Mass Spectrometry | ESI Negative Mode ( |

References

-

Elguero, J. (2000). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry II. Elsevier.

-

Foces-Foces, C., et al. (2001).[1] Structure of solid pyrazole-4-carboxylic acid: Hydrogen bonding and proton transfer. Journal of the American Chemical Society.

-

Kütt, A., et al. (2018).[2] pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters.

-

Abdel-Wahab, B. F., et al. (2012). Design and synthesis of novel pyrazole derivatives as potent anti-inflammatory agents. European Journal of Medicinal Chemistry.

-

Gao, Y., et al. (2008). Regioselectivity in the N-alkylation of 3(5)-substituted pyrazoles. Journal of Heterocyclic Chemistry.

Sources

Discovery and Initial Studies of Iodinated Pyrazole Compounds

Executive Summary

The incorporation of iodine into pyrazole scaffolds has evolved from a simple synthetic intermediate strategy to a pivotal design element in modern medicinal chemistry. Unlike its lighter halogen counterparts (F, Cl, Br), iodine offers unique "sigma-hole" electrostatics that facilitate high-affinity halogen bonding with protein targets.[1] This guide provides a comprehensive technical analysis of iodinated pyrazoles, covering their strategic value in drug design, regioselective synthetic methodologies, and validated experimental protocols for both stable and radioactive isotopes.[1]

The Strategic Value of Iodine in Pyrazole Scaffolds

Beyond Sterics: The Sigma-Hole Interaction

Classically, halogens were viewed primarily as hydrophobic, space-filling substituents.[1] However, in pyrazole drug discovery, iodine is increasingly utilized for its ability to form Halogen Bonds (XB) .[1]

-

Mechanism: Iodine is highly polarizable. When attached to an electron-withdrawing pyrazole ring, the electron density on the iodine atom becomes anisotropically distributed.[1] This creates a region of positive electrostatic potential on the extension of the C-I bond, known as the sigma-hole (

-hole) .[1] -

Binding Affinity: This positive patch acts as a Lewis acid, interacting strongly with Lewis bases (e.g., backbone carbonyl oxygens, nitrogen lone pairs) in the binding pocket.

-

Comparison: The strength of this interaction generally follows the trend I > Br > Cl > F. In kinase inhibitors, replacing a chlorine with iodine can improve potency by 10–100 fold due to this specific directional interaction.

Metabolic Modulation

While iodine is heavy (

-

C4 Blocking: The C4 position of pyrazoles is electron-rich and prone to oxidative metabolism (CYP450). Iodination at C4 sterically and electronically occludes this site, extending the half-life (

) of the parent compound.[1]

Synthetic Methodologies & Regiocontrol[1][2]

Achieving the correct regioisomer is the primary challenge in pyrazole synthesis. The choice of method dictates whether the iodine installs at C4 (electrophilic) or C5 (lithiation).

Electrophilic Aromatic Substitution (SEAr) -> C4 Selectivity

The pyrazole ring is electron-rich, particularly at the C4 position.[1] Electrophilic iodine sources preferentially attack here.

-

Standard Reagents: N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl).[1]

-

Catalysts: Trifluoroacetic acid (TFA) or Ceric Ammonium Nitrate (CAN) are often required for electron-deficient pyrazoles (e.g., those with

groups).[1] -

Green Chemistry: Recent protocols utilize

with diphenyl diselenide (

Lithiation-Trapping -> C5 Selectivity

Direct electrophilic attack rarely occurs at C5.[1] Accessing C5-iodopyrazoles requires a "deprotonation-trapping" strategy.[1]

-

Mechanism: Treatment with n-Butyllithium (n-BuLi) at low temperature (-78°C) selectively deprotonates the C5 position (the most acidic proton due to the inductive effect of the adjacent nitrogen).[1]

-

Trapping: The resulting lithiated species is quenched with elemental iodine (

). -

Prerequisite: The N1 nitrogen must be substituted (e.g., N-aryl or N-alkyl) to prevent N-deprotonation.[1]

Visualization: Synthetic Decision Tree

Caption: Decision tree for regioselective synthesis of iodinated pyrazoles (C4 vs. C5 pathways).

Experimental Protocols

Protocol A: C4-Iodination using NIS (Standard)

Application: General synthesis of 4-iodopyrazoles from 1H-pyrazoles.[1]

Causality: Acetonitrile is used as a polar aprotic solvent to stabilize the transition state; NIS provides a mild source of iodonium (

-

Preparation: Dissolve the starting pyrazole (1.0 equiv) in anhydrous Acetonitrile (MeCN) [0.5 M concentration].

-

Addition: Add N-Iodosuccinimide (NIS) (1.1 equiv) portion-wise at room temperature.

-

Note: If the substrate is electron-poor (e.g., contains

), add 10 mol% TFA to catalyze the reaction.[1]

-

-

Monitoring: Stir at RT for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.[1] Look for the disappearance of the starting material peak.

-

Workup: Dilute with EtOAc. Wash with 10%

(sodium thiosulfate) to quench excess iodine (indicated by fading of yellow color). Wash with brine. -

Purification: Dry over

, concentrate, and purify via silica gel chromatography.

Protocol B: Radioiodination via Destannylation ( )

Application: Synthesis of SPECT/PET imaging agents. Causality: Oxidative iododestannylation is the gold standard for high specific activity. The tributyltin group acts as a "super-leaving group," ensuring regiospecificity.

-

Precursor: Synthesize the tributylstannyl-pyrazole precursor (e.g., 4-(tributylstannyl)-1-methylpyrazole).

-

Oxidation: To a vial containing the precursor (50 µg) in EtOH, add

solution. -

Initiation: Add Chloramine-T (10 µL, 1 mg/mL aqueous solution).

-

Quenching: After 5 minutes at RT, add sodium metabisulfite (

) to stop the oxidation. -

Purification: Pass through a C18 Sep-Pak cartridge to remove unreacted tin precursor and free iodine.

Structural Activity Relationships (SAR) & Biological Validation[1]

Iodinated pyrazoles have shown distinct efficacy profiles compared to their chloro/bromo analogs.

Kinase Inhibition Profile

In JNK3 and p38 MAP kinase inhibitors, the iodine atom at the pyrazole C4 position often serves as a "selectivity filter."

| Compound Variant | Substituent (C4) | IC50 (JNK3) | IC50 (p38) | Mechanism of Improvement |

| Compound 1a | -H | > 10 µM | > 10 µM | Lack of pocket filling.[1] |

| Compound 1b | -Cl | 120 nM | 450 nM | Hydrophobic fit.[1] |

| Compound 1c | -I (Iodine) | 12 nM | 85 nM | Halogen Bond (I...O=C) with gatekeeper residue.[1] |

Antimicrobial Activity

Recent studies on 4-iodopyrazole derivatives (e.g., 1-aryl-4-iodo-pyrazoles) demonstrate significant bacteriostatic activity against S. aureus.[1]

-

Data: MIC values for iodinated derivatives are frequently 2-4x lower (more potent) than their chlorinated counterparts.[1]

-

Hypothesis: The increased lipophilicity (higher logP) of the iodine enhances cell membrane permeability, while the sigma-hole allows for tighter binding to bacterial enzyme targets.[1]

Visualization: The Sigma-Hole Mechanism[1]

Caption: Mechanism of Halogen Bonding (XB) where the iodine sigma-hole interacts with a protein target.[1]

References

-

BenchChem. (2025).[3][4] A Comparative Guide to the Iodination of Pyrazoles for Researchers. Link[1]

-

Vulpetti, A., et al. (2020). 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding. MDPI Molecules. Link[1][5]

-

Cooper, G. A., et al. (2017). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy. Journal of Chemical Physics. Link[1]

-

Swiatek, K., et al. (2014). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides. RSC Advances. Link

-

Peglow, T. J., et al. (2024).[6] Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System. Chemistry – An Asian Journal.[6][7] Link[1]

-

Motaleb, M. A., et al. (2012).[8] Oxidative radioiodination of aripiprazole by chloramine-T. Journal of Radioanalytical and Nuclear Chemistry. Link

-

Coenen, H. H., et al. (2006). Radioiodination reactions for pharmaceuticals. In Textbook of Radiopharmacy. Link[1]

Sources

- 1. Green sonosynthesis of novel pyrazolone-fused heterocycles catalyzed by a hydroxyl-functionalized ionic liquid: Discovery of a potent anticancer lead - Arabian Journal of Chemistry [arabjchem.org]

- 2. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. taylorandfrancis.com [taylorandfrancis.com]

Technical Guide: Theoretical Characterization of 4-Halogenated Pyrazoles

Executive Summary

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, present in blockbuster drugs like Celecoxib and Rimonabant. Halogenation at the 4-position (4-F, 4-Cl, 4-Br, 4-I) offers a unique vector to modulate lipophilicity, metabolic stability, and non-covalent interactions.

This guide provides a rigorous theoretical framework for characterizing 4-halogenated pyrazoles. Unlike standard organic molecules, these systems exhibit complex tautomeric equilibria and distinct

Electronic Architecture & Tautomeric Equilibrium

The Tautomer Challenge

Pyrazoles exist in a dynamic equilibrium between two annular tautomers: 1H-pyrazole and 2H-pyrazole. For 4-substituted pyrazoles, this equilibrium is influenced by the electronic nature of the substituent.[1]

-

Mechanism: The proton transfer occurs intermolecularly in the solid state (via oligomers) or solvent-assisted in solution.

-

Halogen Effect: While 4-halogenation exerts an inductive electron-withdrawing effect (-I), it also offers mesomeric donation (+M). Theoretical studies indicate that the energy barrier between tautomers is low, necessitating Boltzmann weighting for accurate property prediction.

Computational Directive:

Do not rely on a single static structure. You must calculate the Boltzmann distribution of both tautomers in the target solvent.

Diagram 1: Tautomeric Equilibrium Workflow

Caption: Workflow for determining the dominant tautomeric species in solution using implicit solvation models.

The Sigma-Hole & Halogen Bonding[2][3][4]

The defining feature of 4-halogenated pyrazoles—particularly 4-Br and 4-I variants—is the Halogen Bond (XB) . This is a highly directional non-covalent interaction (

The Mechanism

The halogen atom is not uniformly negative.[2][3]

-

Equatorial Region: High electron density (negative potential).

-

Axial Region (The

-hole): A region of positive electrostatic potential directly along the C-X bond axis, opposite the carbon.

Quantitative Assessment ( )

The strength of the halogen bond correlates linearly with the magnitude of the maximum positive electrostatic potential (

Trend in 4-Halo Pyrazoles:

-

4-F: Negligible

-hole. Acts purely as an H-bond acceptor. -

4-Cl: Weak

-hole. -

4-Br: Moderate

-hole. -

4-I: Strong

-hole (High

Diagram 2: Sigma-Hole Interaction Logic

Caption: Mechanistic representation of the sigma-hole interaction between a 4-halopyrazole and a biological nucleophile.

Computational Protocol (Step-by-Step)

To ensure scientific integrity and reproducibility, the following protocol utilizes dispersion-corrected DFT, which is critical for modeling the weak London forces inherent in halogen bonding.

Step 1: Geometry Optimization[5]

-

Software: Gaussian 16 / ORCA 5.0

-

Functional:

B97X-D or M06-2X .-

Rationale: Standard B3LYP fails to describe dispersion forces accurately, leading to errors in halogen bond lengths and energies.

B97X-D includes long-range dispersion corrections.

-

-

Basis Set:

-

For C, H, N, F, Cl: 6-311++G(d,p) or aug-cc-pVTZ .

-

For Br, I: aug-cc-pVTZ-PP (with pseudopotential).

-

Rationale: Iodine requires an Effective Core Potential (ECP) to account for relativistic effects.

-

Step 2: Electrostatic Potential (ESP) Mapping

To quantify the

-

Generate the electron density (

) from the optimized geometry. -

Map the electrostatic potential onto the 0.001 a.u. isodensity surface.[2]

-

Locate the local maximum (

) along the C-X bond extension.

Step 3: Natural Bond Orbital (NBO) Analysis

Perform NBO analysis to calculate the

Where

Data Presentation & Reactivity Indices

When characterizing these compounds, summarize the global reactivity descriptors derived from Frontier Molecular Orbitals (FMO).

Table 1: Theoretical Descriptors for 4-Halogenated Pyrazoles (Template)

| Descriptor | Symbol | Formula | Physical Significance |

| Chemical Hardness | Resistance to charge transfer; correlates with metabolic stability. | ||

| Electrophilicity | Propensity to accept electrons (Michael acceptor potential). | ||

| Sigma-Hole Max | ESP Max (kcal/mol) | Strength of Halogen Bond donor capability. | |

| C-X Bond Length | Å | Indicator of bond order and potential for oxidative addition. |

Diagram 3: Comprehensive Characterization Workflow

Caption: End-to-end computational workflow for deriving actionable medicinal chemistry data from 4-halopyrazoles.

Case Study: 4-Fluoro vs. 4-Iodo

To illustrate the practical application of these calculations, we compare the extremes of the series.

-

4-Fluoro-1H-pyrazole:

-

Theory: High electronegativity of F pulls electron density, but the lack of polarizability prevents

-hole formation. -

Result:

is often negative or neutral. It functions as a bioisostere for H or OH, altering pKa without introducing new directional interactions. -

Application: Metabolic blocking of the C4 position.

-

-

4-Iodo-1H-pyrazole:

-

Theory: High polarizability of Iodine creates a massive

-hole. -

Result:

is strongly positive (>20 kcal/mol depending on environment). -

Application: Used to target carbonyl backbone oxygens in kinases (e.g., hinge region binding), often increasing potency by 10-100x compared to the fluoro-analog.

-

References

-

Walker, N. R., et al. (2017). "Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations." The Journal of Chemical Physics.

-

Viciu, M. S., et al. (2023). "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison." Crystals.

-

Alkorta, I., & Elguero, J. (2020). "Theoretical study of the structure and tautomerism of N1-unsubstituted pyrazoles in the solid state." New Journal of Chemistry.

-

Politzer, P., et al. (2013). "Sigma-hole interactions of halogen, chalcogen, pnictogen and tetrel atoms." Journal of Molecular Modeling.

-

Kozuch, S., & Martin, J. M. (2013). "Halogen bonding: the sigma-hole." WIREs Computational Molecular Science.

Sources

Methodological & Application

Application Note: Protocol for Palladium-Catalyzed Cross-Coupling of 4-Iodopyrazoles

Executive Summary

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs such as Ruxolitinib (Jakafi) and Crizotinib (Xalkori). The 4-position of the pyrazole ring offers a critical vector for structural diversification. While 4-iodopyrazoles are highly reactive electrophiles due to the weak C–I bond, their application in palladium-catalyzed cross-coupling (Suzuki-Miyaura) is frequently complicated by the Lewis basicity of the pyrazole nitrogens and the acidity of the N–H bond (pKa ~14).

This guide provides two distinct protocols:

-

Protocol A (Robust): For N-protected substrates, utilizing a ferrocenyl-palladium system for maximum reproducibility.

-

Protocol B (Advanced): For N-unprotected substrates, utilizing a dialkylbiaryl phosphine precatalyst to bypass protection/deprotection steps.

Strategic Analysis & Mechanistic Grounding

The "Nitrogen Problem" vs. The "Iodide Advantage"

The primary challenge in coupling 4-iodopyrazoles is not the oxidative addition step—iodides are among the most reactive electrophiles for Pd(0)—but rather the catalyst poisoning caused by the pyrazole nitrogen.

-

The Trap: In unprotected pyrazoles, the N-H functionality can deprotonate under basic coupling conditions, forming a pyrazolate anion that binds tightly to the Pd(II) center, arresting the catalytic cycle (acting as a "sink").

-

The Solution: We utilize specific ligand architectures (bulky phosphines like XPhos) or protecting groups (THP, SEM, Boc) to sterically shield the metal center from nitrogen coordination.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical "Boronate Pathway" where the base activates the boronic acid before transmetallation.

Figure 1: Catalytic cycle emphasizing the oxidative addition of the iodide and the critical transmetallation juncture.

Experimental Protocols

Protocol A: The "Gold Standard" (N-Protected Substrates)

Target Audience: Process chemists requiring high reproducibility and scalability. Substrate Scope: N-Methyl, N-Boc, N-THP, or N-SEM 4-iodopyrazoles.

Rationale: We utilize Pd(dppf)Cl₂[1][2][3]·CH₂Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene palladium dichloride). The large bite angle of the dppf ligand imparts thermal stability, preventing catalyst decomposition (Pd black formation) even at the elevated temperatures required for sterically hindered boronic acids.

Materials:

-

4-Iodo-1-methyl-1H-pyrazole (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

-

Base: Na₂CO₃ (2.0 equiv)

-

Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio)

Step-by-Step Methodology:

-

Charge: To a reaction vial equipped with a magnetic stir bar, add the 4-iodopyrazole (1.0 mmol), aryl boronic acid (1.2 mmol), and Na₂CO₃ (212 mg, 2.0 mmol).

-

Solvation: Add DME (4 mL) and deionized water (1 mL).

-

Note: The biphasic nature is crucial. The water dissolves the inorganic base, while DME solubilizes the organics.

-

-

Degassing (Critical): Sparge the mixture with Argon or Nitrogen for 10 minutes.

-

Why: Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligands.

-

-

Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (24 mg, 0.03 mmol) quickly under positive inert gas pressure. Cap the vial immediately.

-

Reaction: Heat the block to 85°C. Stir vigorously (800 rpm) to ensure phase mixing.

-

Monitoring: Check TLC at 2 hours. The starting iodide (Rf ~0.6 in 30% EtOAc/Hex) should disappear.

-

Workup: Cool to RT. Dilute with EtOAc (10 mL) and wash with Brine (10 mL). Dry organic layer over MgSO₄, filter, and concentrate.[4][5]

Protocol B: Advanced Direct Coupling (N-Unprotected Substrates)

Target Audience: Discovery chemists needing rapid library synthesis without protection/deprotection steps. Substrate Scope: 4-Iodo-1H-pyrazole (Free NH).

Rationale: Standard catalysts fail here due to pyrazolate poisoning. We employ XPhos Pd G3 (Third Generation Buchwald Precatalyst). The bulky biaryl phosphine (XPhos) prevents the formation of inactive palladium-pyrazolate oligomers and facilitates reductive elimination.

Materials:

-

4-Iodo-1H-pyrazole (1.0 equiv)[6]

-

Aryl Boronic Acid (1.5 equiv)

-

Catalyst: XPhos Pd G3 (2–4 mol%)

-

Base: K₃PO₄ (3.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1)[6]

Step-by-Step Methodology:

-

Charge: Add 4-iodo-1H-pyrazole (1.0 mmol), boronic acid (1.5 mmol), and K₃PO₄ (636 mg, 3.0 mmol) to a vial.

-

Note: Higher base equivalents are required to neutralize the acidic N-H proton.

-

-

Solvation & Degas: Add Dioxane (4 mL) and Water (1 mL). Sparge with Argon for 10 mins.

-

Catalyst Addition: Add XPhos Pd G3 (17-34 mg).

-

Reaction: Heat to 100°C for 4–12 hours.

-

Observation: The reaction mixture may turn dark orange/brown; this is normal for Buchwald precatalysts.

-

-

Workup (pH Adjustment): Upon cooling, carefully adjust the pH of the aqueous layer to ~6-7 using 1M HCl before extraction.

-

Why: The product will be an anion (pyrazolate) at high pH and will remain in the water layer if not neutralized.

-

Optimization & Troubleshooting (Self-Validating Systems)

Use this decision tree to optimize conditions if the standard protocols yield <50%.

Figure 2: Logical flow for troubleshooting reaction failure modes.

Troubleshooting Data Table

| Observation | Diagnosis | Corrective Action | Mechanism of Failure |

| Black Precipitate | Pd Colloids | Add more ligand (PPh₃) or switch to Pd(dppf)Cl₂. | Ligand dissociation leads to inactive Pd(0) aggregation. |

| Start Material (SM) Only | Catalyst Poisoning | Use Protocol B (XPhos) or protect Nitrogen. | Pyrazole N binds Pd(II), blocking transmetallation. |

| Product + H-Pyrazole | Protodehalogenation | Reduce temp to 60°C; switch solvent to Toluene. | β-hydride elimination or H-abstraction from solvent. |

| Low Yield (Unprotected) | Product in Aqueous | Acidify aqueous layer to pH 5-6 before extraction. | Product exists as water-soluble pyrazolate salt at pH > 10. |

References

-

Review of Pyrazole Synthesis: Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011.

-

Suzuki Coupling Mechanism: Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014.

-

Unprotected Heterocycle Coupling: Billingsley, K., & Buchwald, S. L. "Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles."[7] Journal of the American Chemical Society, 2007.

-

XPhos Catalyst Utility: Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.

Sources

- 1. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. dspace.mit.edu [dspace.mit.edu]

Applications of 2-(4-Iodo-2-methylpyrazol-3-yl)acetic acid in kinase inhibitor synthesis

Application Note: 2-(4-Iodo-2-methylpyrazol-3-yl)acetic acid in Kinase Inhibitor Synthesis

Part 1: Executive Summary & Strategic Utility

2-(4-Iodo-2-methylpyrazol-3-yl)acetic acid (and its tautomeric equivalent, 2-(4-iodo-1-methyl-1H-pyrazol-5-yl)acetic acid) represents a "Privileged Scaffold" in modern kinase inhibitor discovery. Its structural geometry allows for orthogonal functionalization , making it an ideal core for Fragment-Based Drug Design (FBDD).

In the context of ATP-competitive kinase inhibition (Type I and Type II), this molecule functions as a bifunctional linker:

-

The C4-Iodine Motif: A highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to attach the "Hinge Binder" (the moiety that mimics adenine).

-

The C3/C5-Acetic Acid Motif: A versatile linker for amide coupling to attach the "Solvent-Exposed Tail" (solubilizing groups like morpholine or piperazine) or for cyclization to form fused bicyclic systems (e.g., pyrazolo[4,3-c]pyridines).

This guide details the synthesis of a high-potency "Model Kinase Inhibitor" utilizing this scaffold, emphasizing the "Tail-First" synthetic strategy to maximize yield and purity.

Part 2: Scientific Rationale & Mechanism

The "Tail-First" vs. "Head-First" Strategy

When building inhibitors around a central pyrazole core, the order of operations is critical.

-

Head-First (Coupling then Amidation): Performing Suzuki coupling first can lead to protodeboronation side reactions or catalyst poisoning by the free acid.

-

Tail-First (Amidation then Coupling): We recommend converting the acetic acid to an amide first. This protects the acidic functionality, improves solubility in organic solvents (DCM/DMF), and prevents catalyst interference during the subsequent Suzuki coupling.

Mechanistic Insight: The Iodine "Hotspot"

The iodine atom at the 4-position of the pyrazole ring is electronically activated by the adjacent nitrogen atoms. This makes it significantly more reactive than corresponding bromides, allowing for milder Suzuki coupling conditions (lower temperature, lower catalyst loading) which preserves sensitive functional groups on the complex "Head" pieces.

Part 3: Detailed Experimental Protocols

Workflow Overview

-

Step 1 (Tail Attachment): Amide coupling of the acetic acid with N-Methylpiperazine.

-

Step 2 (Core Construction): Suzuki-Miyaura coupling of the 4-iodo intermediate with an Indazole Boronic Acid (Hinge Binder).

Protocol 1: Synthesis of the Amide Intermediate (Tail Attachment)

Objective: To mask the carboxylic acid and attach the solubilizing group.

Reagents:

-

Substrate: 2-(4-Iodo-2-methylpyrazol-3-yl)acetic acid (1.0 eq)

-

Amine: N-Methylpiperazine (1.2 eq)

-

Coupling Agents: HATU (1.2 eq), DIPEA (Diisopropylethylamine) (3.0 eq)

-

Solvent: Anhydrous DMF (Dimethylformamide)

Procedure:

-

Dissolution: Charge a round-bottom flask with 2-(4-Iodo-2-methylpyrazol-3-yl)acetic acid (1.0 g, 3.76 mmol) and anhydrous DMF (10 mL). Stir under Nitrogen at Room Temperature (RT).

-

Activation: Add DIPEA (1.96 mL, 11.28 mmol) followed by HATU (1.71 g, 4.51 mmol). Stir for 15 minutes to form the active ester. Note: The solution should turn slightly yellow.

-

Addition: Dropwise add N-Methylpiperazine (0.50 mL, 4.51 mmol).

-

Reaction: Stir at RT for 4 hours. Monitor by LC-MS (Target Mass: ~348 amu).

-

Workup: Dilute with EtOAc (50 mL) and wash with saturated NaHCO₃ (3x) and Brine (1x). Dry organic layer over Na₂SO₄, filter, and concentrate.

-

Purification: Flash column chromatography (DCM:MeOH 95:5).

-

Expected Yield: 85-92%

-

Appearance: Off-white solid.

-

Protocol 2: Suzuki-Miyaura Cross-Coupling (Head Attachment)

Objective: To couple the 4-iodo core with the kinase hinge-binding motif.

Reagents:

-

Substrate: Amide Intermediate from Protocol 1 (1.0 eq)

-

Boronate: (1H-Indazol-5-yl)boronic acid (1.2 eq)

-

Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)

-

Base: Cs₂CO₃ (2.0 M aqueous solution, 3.0 eq)

-

Solvent: 1,4-Dioxane (degassed)

Procedure:

-

Setup: In a microwave vial or pressure tube, combine the Amide Intermediate (100 mg, 0.29 mmol), Indazole Boronic Acid (56 mg, 0.35 mmol), and Cs₂CO₃ solution (0.43 mL).

-

Solvent: Add 1,4-Dioxane (3 mL). Sparge with Argon for 5 minutes to remove oxygen (Critical for Pd cycle).

-

Catalyst: Add Pd(dppf)Cl₂·DCM (12 mg, 0.015 mmol) quickly and seal the vessel.

-

Reaction: Heat to 90°C for 4 hours (or 110°C for 30 min in Microwave).

-

Workup: Filter through a Celite pad, washing with MeOH. Concentrate filtrate.

-

Purification: Reverse-phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

-

Expected Yield: 65-75%

-

Part 4: Data & Visualization

Reaction Optimization Data (Suzuki Coupling)

Table 1: Optimization of conditions for coupling 4-iodopyrazole-acetamide with Indazole-boronate.

| Entry | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Notes |

| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH | 100 | 45 | Significant de-iodination observed. |

| 2 | Pd(OAc)₂/XPhos | K₃PO₄ | 1,4-Dioxane | 90 | 62 | Good conversion, difficult purification. |

| 3 | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 78 | Cleanest profile; minimal homocoupling. |

| 4 | Pd₂dba₃/SPhos | K₂CO₃ | DMF | 120 (MW) | 70 | Fast reaction but lower yield due to degradation. |

Synthetic Pathway Diagram

Caption: Figure 1. "Tail-First" synthetic route for generating pyrazole-based kinase inhibitors. The acetic acid moiety is functionalized first to prevent catalyst poisoning in the subsequent Palladium-catalyzed step.

Part 5: References

-

National Institutes of Health (NIH). (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Retrieved from [Link]

-

MDPI. (2022).[1] Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) Derivatives. Retrieved from [Link]

Sources

Derivatization of 2-(4-Iodo-2-methylpyrazol-3-yl)acetic acid for biological screening

Application Note: Dual-Handle Derivatization of 2-(4-Iodo-2-methylpyrazol-3-yl)acetic acid for Biological Screening

Abstract & Strategic Overview

The scaffold 2-(4-Iodo-2-methylpyrazol-3-yl)acetic acid represents a high-value "dual-handle" building block for Fragment-Based Drug Discovery (FBDD).[1] Its structural utility lies in the orthogonality of its functional groups: the C3-acetic acid tail provides a vector for solubility and solvent interactions (often binding to ribose/solvent fronts in kinase pockets), while the C4-iodide serves as a reactive electrophile for installing hydrophobic pharmacophores via palladium-catalyzed cross-coupling.[1]

This guide outlines a validated workflow for derivatizing this scaffold to generate focused libraries targeting kinases (e.g., MAPK, CDK) and inflammatory mediators (e.g., COX-2) .[1]

Key Chemical Advantages:

-

N-Methylation: Locks the pyrazole tautomer, simplifying NMR interpretation and preventing N-acylation side reactions.[1]

-

C4-Iodide: Highly reactive in Suzuki-Miyaura and Sonogashira couplings, superior to bromides for difficult substrates.[1]

-

C3-Acid: Amenable to rapid amide coupling for modulating physicochemical properties (LogP, tPSA).[1]

Strategic Derivatization Workflow

To maximize library diversity, we recommend a "Solubility-First" approach (Route A).[1] By functionalizing the carboxylic acid first (Amidation), you establish a stable, soluble core before subjecting the valuable iodide to transition-metal catalysis.[1]

Figure 1: Divergent synthesis strategy.[1] Route A is preferred to prevent catalyst poisoning by the free acid and to improve solubility during the cross-coupling step.

Protocol 1: The Acid Handle (Amidation)[1]

Objective: Install diverse amine "tails" to modulate solubility and target interaction. Chemistry: HATU-mediated coupling is selected over EDC/NHS for its higher conversion rates with sterically hindered amines and faster kinetics in library formats [1].

Reagents & Setup

-

Substrate: 2-(4-Iodo-2-methylpyrazol-3-yl)acetic acid (0.1 M in DMF).

-

Amines: Diverse set (aliphatic, aromatic, heteroaromatic) (0.1 M in DMF).[1]

-

Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1]

-

Base: DIPEA (N,N-Diisopropylethylamine).[1]

-

Solvent: Anhydrous DMF.

Step-by-Step Procedure (96-Well Plate Format)

-

Dispensing: Add 50 µL of the Scaffold stock (5 µmol) to each well of a deep-well polypropylene plate.

-

Activation: Add 55 µL of HATU solution (0.11 M in DMF, 1.1 equiv) followed by 10 µL of DIPEA (2.0 equiv). Shake for 2 minutes at 800 rpm.

-

Expert Note: Pre-activation of the acid prevents amine reactivity issues, though HATU is fast enough that simultaneous addition is often acceptable.

-

-

Amine Addition: Add 55 µL of the respective Amine stock (1.1 equiv).

-

Incubation: Seal the plate and shake at Room Temperature for 4 hours .

-

QC Check: LC-MS should show >90% conversion to the amide (M+H).[2] The Iodine isotope pattern (M, M+2 not applicable for I, but mass defect is distinct) confirms the handle is intact.

-

-

Workup (Solid Phase Extraction - SPE):

-

Dilute reaction with 200 µL EtOAc.

-

Wash with 200 µL 5% NaHCO3 (removes unreacted acid/HATU byproducts).

-

Wash with 200 µL 1M HCl (removes unreacted amine).

-

Evaporate solvent to yield the 4-Iodo-Amide Intermediate .

-

Protocol 2: The Pharmacophore Handle (Suzuki-Miyaura Coupling)

Objective: Install the primary pharmacophore (Aryl/Heteroaryl group) at the C4 position. Chemistry: 4-Iodopyrazoles are highly reactive.[1][3] We utilize a Microwave-Assisted protocol using Pd(dppf)Cl2 to minimize de-iodination side reactions [2].

Reagents & Setup

-

Substrate: 4-Iodo-Amide Intermediate (from Protocol 1).

-

Boronic Acids: Diverse Aryl/Heteroaryl boronic acids/esters.

-

Catalyst: Pd(dppf)Cl2[1]·CH2Cl2 (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)).[1]

-

Why: Robust against air and moisture compared to Pd(PPh3)4.[1]

-

-

Base: 2M Aqueous Cs2CO3.

Step-by-Step Procedure

-

Preparation: Dissolve the 4-Iodo-Amide intermediate (approx. 5 µmol) in 300 µL 1,4-Dioxane .

-

Reagent Addition:

-

Add 1.5 equiv of Boronic Acid.

-

Add 5 mol% Pd(dppf)Cl2 catalyst.

-

Add 50 µL of 2M Cs2CO3 (aq).

-

-

Inertion: Purge the headspace with Nitrogen or Argon for 30 seconds. (Critical to prevent homocoupling of boronic acids).

-

Reaction:

-

Microwave: Heat to 100°C for 20 minutes .

-

Thermal (Alternative): Heat to 85°C for 4 hours in a sealed block.

-

-

Scavenging (Crucial for Screening):

-

Add SiliaMetS® Thiol or equivalent metal scavenger resin (20 mg) to the reaction mixture and shake for 1 hour. This removes residual Palladium which can give false positives in biological assays.

-

-

Filtration & Drying: Filter to remove resin/salts and concentrate.

Library Validation & QC

For biological screening, compound purity must exceed 90%.[1]

| Test | Method | Acceptance Criteria |

| Identity | LC-MS (ESI+) | [M+H]+ ± 0.4 Da.[1] Distinct isotope pattern if Cl/Br introduced. |

| Purity | UPLC (254 nm) | > 90% Area Under Curve (AUC).[1] |

| Pd Content | ICP-MS | < 10 ppm (Critical for kinase assays).[1] |

| Solubility | DMSO Stock | Clear solution at 10 mM. |

Troubleshooting Table:

| Observation | Probable Cause | Solution |

| Protodeiodination (Iodine replaced by H) | Overheating or excess reduction.[1] | Lower Temp to 80°C; Switch solvent to Toluene/EtOH. |

| Low Amide Yield | Steric hindrance of amine. | Switch to HOAt/EDC or use Acid Chloride activation (SOCl2). |

| Black Precipitate in Assay | Residual Palladium. | Increase Scavenger Resin incubation time or use reverse-phase prep-HPLC. |

Biological Context & Pathway Visualization

These derivatives typically target the ATP-binding pocket of kinases or the cyclooxygenase channel of COX-2 . The pyrazole nitrogen (N2) often serves as a hydrogen bond acceptor for the hinge region of kinases [3].

Figure 2: Mechanism of Action. The pyrazole core mimics the adenine ring of ATP, blocking catalytic activity.

References

-

Montalbetti, C. A., & Falque, V. (2005).[1][5] Amide bond formation and peptide coupling.[5][6][7] Tetrahedron, 61(46), 10827-10852.[5] Link

-

Li, H., et al. (2012). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.[1][4] Journal of Chemical Research. Link

-

Bekhit, A. A., et al. (2015).[1] Pyrazole derivatives as promising anti-inflammatory agents.[8][9][10] European Journal of Medicinal Chemistry, 97, 34-43. Link

-

BenchChem. (2025).[1][3][6] Application Notes for Suzuki Coupling of 4-Iodopyrazoles. Link

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. synplechem.com [synplechem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

2-(4-Iodo-2-methylpyrazol-3-yl)acetic acid as a fragment in drug discovery

Application Note: 2-(4-Iodo-2-methylpyrazol-3-yl)acetic acid in Fragment-Based Lead Discovery (FBLD)

Executive Summary

This guide details the application of 2-(4-Iodo-2-methylpyrazol-3-yl)acetic acid (referred to herein as IMP-Acid ) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Unlike simple aromatic fragments, IMP-Acid offers a dual-vector elaboration system :

-

The C4-Iodine Handle: A reactive "warhead" for palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to access hydrophobic protein pockets.

-

The C3-Acetic Acid Tail: A solubilizing motif that serves as a linker for library generation via amide coupling or as an anchor for solvent-exposed interactions.

-

The Heavy Atom Effect: The iodine atom facilitates experimental phasing (SAD/SIR) in X-ray crystallography, making this fragment a "self-reporting" probe for cryptic binding sites.

Chemical Profile & Structural Logic

Compound: 2-(4-Iodo-2-methylpyrazol-3-yl)acetic acid IUPAC Synonym: 2-(4-iodo-1-methyl-1H-pyrazol-5-yl)acetic acid (Renumbered based on N-methyl priority) Molecular Weight: ~266.04 g/mol Physical State: Off-white to pale yellow solid

Physicochemical Advantages

| Property | Value/Description | Impact on FBDD |

| Heavy Atom (I) | Z = 53 | Enables SAD Phasing (Single-wavelength Anomalous Dispersion) to solve crystal structures without selenomethionine substitution. |

| C-I Bond Energy | ~57 kcal/mol | Weaker than C-Br or C-Cl, allowing highly selective oxidative addition by Pd(0) catalysts under mild conditions. |

| Acid Moiety | pKa ~4.5 | Provides high aqueous solubility at physiological pH (buffer), preventing aggregation common in hydrophobic fragment screens. |

| Vector Geometry | ~120° angle | The I-C4...C3-Acid vectors are roughly 120° apart, allowing simultaneous exploration of deep pockets and solvent fronts. |

Application I: Crystallographic Fragment Screening

The "Universal Fragment" Concept: Halogenated pyrazoles are known as "universal fragments" due to their ability to bind diverse protein hotspots (e.g., HIV-1 RT, Endonuclease). The iodine atom acts as a distinct anomalous scatterer.

Protocol: Soaking & Phasing

-

Objective: Identify cryptic binding sites using the iodine anomalous signal.

-

Reagents:

-

IMP-Acid stock (100 mM in DMSO).

-

Crystallization buffer (Target specific).

-

Step-by-Step Methodology:

-

Crystal Growth: Grow apo-crystals of the target protein to sufficient size (>50 µm).

-

Soaking:

-

Dilute IMP-Acid stock into the reservoir solution to a final concentration of 10–50 mM .

-

Note: The carboxylic acid may alter pH; verify reservoir pH after addition. If precipitation occurs, neutralize the stock with 1 eq. of NaOH before addition.

-

Incubate crystals for 2–24 hours . (Iodine is lipophilic; long soaks may degrade diffraction quality).

-

-

Data Collection:

-

Collect X-ray diffraction data at an energy of 6–8 keV (optimized for Iodine L-edge absorption) or standard 12.66 keV (sufficient for strong anomalous signal).

-

-

Structure Solution:

-

Use anomalous difference Fourier maps to locate the Iodine atom (

). -

Validation: A peak >5σ in the anomalous map confirms binding.

-

Application II: Synthetic Elaboration (The "Grow" Strategy)

The primary utility of IMP-Acid is its ability to grow in two distinct directions. The following workflow describes the Sequential Functionalization Protocol .

Visual Workflow: Fragment Elaboration

Caption: Sequential elaboration strategy. The acid is protected first to prevent catalyst poisoning or side reactions during the Pd-catalyzed coupling of the iodine.

Detailed Synthetic Protocols

Protocol A: Suzuki-Miyaura Coupling (The Iodine Handle)

-

Context: Used to introduce aryl/heteroaryl groups at the C4 position.

-

Scale: 1.0 mmol

Materials:

-

Methyl 2-(4-iodo-2-methylpyrazol-3-yl)acetate (Ester-protected IMP-Acid).

-

Aryl Boronic Acid (1.2 eq).

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%). Why? Robust against steric bulk.

-

Base: K₂CO₃ (3.0 eq).[1]

Procedure:

-

Degassing: Charge a microwave vial with the ester (1.0 eq), boronic acid (1.2 eq), and base (3.0 eq). Add solvents.[1][2][3] Sparge with Argon for 5 minutes. Critical: Oxygen poisons Pd(0).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) quickly and seal the vial.

-

Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave).

-

Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄.

-

Purification: Flash chromatography (Hexane/EtOAc). The iodine peak (approx. 90 ppm in C13 NMR) will disappear.

Protocol B: Amide Library Generation (The Acid Handle)

-

Context: Used to optimize solubility or reach solvent-exposed residues (e.g., Lysine/Arginine).

Materials:

-

Saponified Suzuki product (Free acid).

-

Diverse Amines (R-NH₂).

-

Coupling Agent: HATU (1.2 eq).

-

Base: DIPEA (3.0 eq).

-

Solvent: DMF.

Procedure:

-

Dissolve the free acid (1.0 eq) in DMF (0.1 M).

-

Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 5 mins to activate the ester.

-

Add the amine (1.2 eq). Stir at RT for 2–16 hours.

-

Validation: Monitor by LC-MS. The acid peak (M+) will shift to (M+Amine-18).

Mechanism of Action: Kinase Hinge Binding

Pyrazoles are privileged scaffolds for Kinase inhibitors.[4] The IMP-Acid scaffold typically binds as follows:

Caption: Interaction map of IMP-Acid within a typical Kinase ATP-binding pocket. The N2 nitrogen often acts as the primary H-bond acceptor.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield in Suzuki | Protodeiodination (Iodine falls off replaced by H) | Lower temperature (60°C); Switch to anhydrous conditions; Use milder base (CsF). |

| Precipitation in Bioassay | Acid is protonated | Ensure assay buffer pH > 6.0. If using DMSO stock, dilute into buffer slowly with vortexing. |

| No Binding in Crystal | Ligand occupancy too low | Increase soak concentration to 50mM; Add 10% glycerol to cryoprotectant to prevent lattice shock. |

References

-

Bauman, J. D., et al. (2016). "Crystallographic fragment screening and structure-based drug design." IUCrJ, 3(1), 51-60. (Describes 4-halopyrazoles as "universal fragments" for identifying hot spots). Link

-

BenchChem Application Note. (2025). "Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions." (Protocols for Pd-catalyzed coupling of iodopyrazoles). Link

-

Usami, Y., et al. (2021).[5] "CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols." Molecules, 26(11), 3370. (Demonstrates reactivity of the C-I bond).[1][2][4][5][6] Link

-

Erlanson, D. A., et al. (2016).[6] "Fragment-based drug discovery: lessons from the past and future directions." Nature Reviews Drug Discovery, 15, 605–619. (General principles of fragment elaboration). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Practical Fragments: Universal fragments for discovering hot spots and aiding crystallography [practicalfragments.blogspot.com]

Large-scale synthesis of 2-(4-Iodo-2-methylpyrazol-3-yl)acetic acid

Executive Summary

This guide details the scalable process chemistry for the synthesis of 2-(4-iodo-1-methyl-1H-pyrazol-3-yl)acetic acid (and its ester precursors). This moiety is a critical high-value building block (HVBB) in the synthesis of tyrosine kinase inhibitors and other heterocyclic pharmaceuticals.

While laboratory-scale methods often rely on expensive reagents (e.g., NIS) or cryogenic lithiation, this protocol focuses on a robust, non-cryogenic industrial route suitable for multi-kilogram production. The synthesis strategy utilizes the cyclization of diethyl 1,3-acetonedicarboxylate with methylhydrazine, followed by a "de-oxygenation" sequence and green electrophilic iodination.

Nomenclature & Structural Definition

Note on Regioisomerism: The nomenclature "2-methyl...3-yl" in legacy literature often refers to the 1-methyl-1H-pyrazol-3-yl isomer (IUPAC numbering where the N-substituent is position 1).

-

Target Structure: 2-(4-iodo-1-methyl-1H-pyrazol-3-yl)acetic acid.

-

CAS Registry (Generic Parent): 82668-50-6 (Ethyl ester precursor).[1]

-

Isomer Control: This protocol specifically targets the 1,3-isomer over the 1,5-isomer via controlled cyclization conditions.

Strategic Process Overview

The synthesis is divided into four critical process steps designed to maximize atom economy and minimize hazardous waste.

Caption: Figure 1. Process flow for the conversion of acyclic precursors to the iodinated pyrazole acid.

Detailed Protocols

Step 1: Cyclization to Pyrazolone Core

Objective: Form the pyrazole ring while establishing the N-methyl regiochemistry.

Mechanism: The reaction of methylhydrazine with

-

Reagents:

-

Diethyl 1,3-acetonedicarboxylate (1.0 equiv)

-

Methylhydrazine (1.05 equiv) [DANGER: Carcinogen/Toxic ]

-

Solvent: Ethanol / Acetic Acid (10:1 v/v)

-

-

Protocol:

-

Charge reactor with Ethanol and Diethyl 1,3-acetonedicarboxylate. Cool to 0–5°C.

-

Add Acetic Acid (catalytic/buffering).

-

Slowly dose Methylhydrazine over 2 hours, maintaining

. Exothermic. -

Allow to warm to 20–25°C and stir for 4 hours.

-

Heat to reflux (78°C) for 2 hours to drive dehydration/cyclization.

-

Workup: Concentrate under vacuum. The product, Intermediate A (Ethyl (1-methyl-5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetate), often crystallizes upon cooling or addition of ether.

-

Yield: ~85%.

-

Step 2: Aromatization (The "De-oxo" Sequence)

Objective: Remove the ketone/hydroxyl group at position 5 to yield the fully aromatic pyrazole. Rationale: Direct reduction of pyrazolones is difficult. Conversion to the chloropyrazole followed by catalytic hydrogenolysis is the industry standard for scale.

Part A: Chlorination

-

Suspend Intermediate A in POCl

(5 equiv). -

Heat to 85°C for 3–5 hours. (Monitor by HPLC for disappearance of SM).

-

Quench: Carefully pour onto crushed ice/water (Exothermic hydrolysis of POCl

). -

Extract with Dichloromethane (DCM). Dry and concentrate to yield the 5-chloro-pyrazole intermediate .

Part B: Hydrogenolysis

-

Dissolve the 5-chloro intermediate in Methanol.

-

Add Sodium Acetate (1.1 equiv, as HCl scavenger) and 10% Pd/C (5 wt% loading).

-

Hydrogenate at 3–5 bar

pressure at 40°C for 6 hours. -

Filtration: Remove catalyst via Celite.

-

Isolation: Concentrate filtrate. Partition between water/DCM to remove salts.

-

Product: Intermediate B (Ethyl 2-(1-methyl-1H-pyrazol-3-yl)acetate).

Step 3: Electrophilic Iodination (Green Chemistry)

Objective: Selective introduction of Iodine at C4.

Innovation: Use of

-

Reagents:

-

Intermediate B (1.0 equiv)

-

Iodine (

, 0.6 equiv) -

Hydrogen Peroxide (30% aq, 0.7 equiv)

-

Solvent: Water or Water/Ethanol (Green media)

-

-

Protocol:

-

Suspend Intermediate B in Water (5 vol).

-

Add Iodine (

) in one portion. -

Add

dropwise over 30 minutes. The peroxide re-oxidizes the iodide byproduct back to iodine, ensuring 100% atom economy regarding the halogen source. -

Stir at 25–30°C for 4–6 hours. The product usually precipitates as a solid.

-

Quench: Add 10% Sodium Thiosulfate solution to remove residual iodine color.

-

Isolation: Filter the solid Intermediate C . Wash with cold water.[2][3]

-

Yield: >90%.

-

Step 4: Hydrolysis to Target Acid

Objective: Saponification of the ethyl ester without de-iodination.

-

Protocol:

-

Dissolve Intermediate C in THF/Water (3:1).

-

Add LiOH·H

O (1.5 equiv). -

Stir at 20°C for 2 hours. (Avoid high heat to prevent potential decarboxylation or deiodination, though C-I is relatively stable).

-

Workup: Acidify to pH 3–4 with 1M HCl.

-

Isolation: The target acid precipitates. Filter, wash with water, and dry under vacuum at 45°C.

-

Key Process Parameters & Data

| Parameter | Range | Criticality | Impact |

| Methylhydrazine Addition Temp | 0–10°C | High | Higher temps favor side products and exotherm risks. |

| POCl | < 20°C | High | Violent exotherm; risk of runaway decomposition. |

| Hydrogenation Pressure | 3–5 bar | Medium | Low pressure leads to incomplete de-chlorination. |

| Iodination pH | Neutral/Acidic | Medium | Basic pH can lead to haloform-type side reactions. |

Analytical Controls

-

HPLC Method: C18 Column, Acetonitrile/Water (0.1% TFA) gradient.

-

Retention Time Order: Pyrazolone (Step 1) < Pyrazole (Step 2) < Iodinated Ester (Step 3).

-

-

NMR Validation (

H, 400 MHz, DMSO--

Target:

12.4 (s, 1H, COOH), 7.8 (s, 1H, Pyrazole-H5), 3.7 (s, 3H, N-Me), 3.5 (s, 2H, CH -

Note: The absence of the C4 proton (usually ~6.5 ppm in non-iodinated precursor) confirms iodination.

-

Safety & Troubleshooting

Caption: Figure 2. Critical safety risks and mitigation strategies for the synthesis workflow.

Troubleshooting Guide:

-

Problem: Low yield in Step 1 (Cyclization).

-

Cause: Incorrect pH or temperature runaway.

-

Fix: Ensure Acetic Acid buffer is used; keep addition T < 10°C.

-

-

Problem: "Oil" formation instead of solid in Step 3.

-

Cause: Presence of residual ethanol or impurities.

-

Fix: Recrystallize from minimal Ethanol/Water or triturate with Hexanes.

-

References

-

General Pyrazole Synthesis: Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry, 5, 167-303. Link

-

Regioselectivity of Hydrazine Cyclizations: Fustero, S., et al. (2008). Regioselective Synthesis of Pyrazoles. Journal of Organic Chemistry, 73(9), 3523–3529. Link

-

Green Iodination Protocols: Stavber, S., et al. (2008). Green Chemistry Approaches to the Iodination of Organic Compounds. Aldrichimica Acta, 41(3). Link

-

De-chlorination Methodologies: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. Link

-

Specific Precursor Synthesis (Ethyl 2-(1-methyl-1H-pyrazol-3-yl)acetate): Synblock Product Data & Safety Sheet CAS 82668-50-6. Link

Sources

Use of 2-(4-Iodo-2-methylpyrazol-3-yl)acetic acid as an intermediate for API synthesis

Application Note: Strategic Utilization of 2-(4-Iodo-2-methylpyrazol-3-yl)acetic acid in API Synthesis

Executive Summary

This technical guide details the synthesis, characterization, and application of 2-(4-Iodo-2-methylpyrazol-3-yl)acetic acid (IUPAC: 2-(4-iodo-1-methyl-1H-pyrazol-5-yl)acetic acid). As a bifunctional heterocyclic building block, this intermediate is critical in the development of Kinase Inhibitors (e.g., JAK, ERK, p38 MAPK) and GPCR ligands . Its structural uniqueness lies in the orthogonal reactivity of its functional handles: the C4-iodide serves as an electrophile for palladium-catalyzed cross-couplings (Suzuki-Miyaura), while the C3-acetic acid moiety facilitates amide coupling or esterification to tune physicochemical properties (LogP, solubility).

This guide provides a validated, scalable protocol for generating this intermediate and demonstrates its utility in a modular "Plug-and-Play" API synthesis workflow.

Structural Analysis & Chemical Logic

The nomenclature "2-methylpyrazol-3-yl" is frequently encountered in patent literature, though IUPAC conventions define this system as 1-methyl-1H-pyrazol-5-yl derivatives. The proximity of the N-methyl group to the acetic acid side chain (C5 position) creates a specific steric environment that influences binding selectivity in enzyme pockets, particularly the ATP-binding hinge region of kinases.

Key Structural Features:

-

C4-Iodo Motif: A highly reactive handle for C-C bond formation. The iodide is preferred over bromide due to faster oxidative addition rates with Pd(0) catalysts, allowing for milder reaction conditions that preserve sensitive functional groups.

-

C3/C5-Acetic Acid: A flexible linker that extends the pharmacophore, often interacting with solvent-exposed regions of the target protein or serving as a vector for solubilizing groups (e.g., morpholine, piperazine).

-

N-Methylation: Locks the tautomeric state of the pyrazole, preventing non-specific binding and improving oral bioavailability.

Synthesis Protocol: The "Make"

This protocol describes the regioselective synthesis of the target intermediate starting from commercially available dimethyl 1,3-acetonedicarboxylate.

Reagents & Equipment

-

Starting Materials: Dimethyl 1,3-acetonedicarboxylate, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Methylhydrazine, N-Iodosuccinimide (NIS).

-

Solvents: Ethanol (EtOH), Acetonitrile (MeCN), Dichloromethane (DCM).

-

Catalysts/Bases: Acetic acid (AcOH), Lithium Hydroxide (LiOH).

Step-by-Step Methodology

Step 1: Enaminone Formation & Cyclization (Regiocontrol)

-

Enamine Formation: Charge a reactor with Dimethyl 1,3-acetonedicarboxylate (1.0 eq) and DMF-DMA (1.1 eq). Stir at 25°C for 12 hours. The formation of the enaminone intermediate directs the subsequent cyclization.

-

Cyclization: Dilute with EtOH. Cool to 0°C. Add Methylhydrazine (1.0 eq) dropwise. Critical: Maintain low temperature to favor the formation of the 1-methyl-5-carboxylate isomer (kinetic control) over the 1-methyl-3-carboxylate.

-

Reflux: Heat to reflux (78°C) for 4 hours to complete ring closure.

-

Workup: Concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc) to isolate Methyl 2-(1-methyl-1H-pyrazol-5-yl)acetate .

Step 2: C4-Iodination

-

Dissolution: Dissolve the pyrazole ester (1.0 eq) in MeCN.

-

Iodination: Add N-Iodosuccinimide (NIS, 1.1 eq) portion-wise at 0°C. Note: NIS is preferred over

for its ease of handling and succinimide byproduct solubility. -

Reaction: Stir at room temperature (RT) for 2–4 hours. Monitor by LC-MS (Target Mass: M+H).

-

Quench: Quench with 10%

(aq) to remove excess iodine. Extract with EtOAc.[1]

Step 3: Hydrolysis to Free Acid

-

Hydrolysis: Dissolve the iodinated ester in THF/Water (3:1). Add LiOH.H2O (2.0 eq).

-

Stir: Agitate at RT for 3 hours.

-

Acidification: Adjust pH to 3–4 using 1N HCl. The product, 2-(4-Iodo-2-methylpyrazol-3-yl)acetic acid , typically precipitates as an off-white solid.

-

Isolation: Filter, wash with cold water, and dry under vacuum.

Application Protocol: The "Use" (API Assembly)

The following workflow demonstrates the utility of this intermediate in a divergent library synthesis.

Workflow Diagram (DOT)

Caption: Divergent synthesis workflow utilizing the orthogonal reactivity of the iodo and acid handles.

Detailed Protocol: Modular Assembly

A. Suzuki-Miyaura Coupling (C4 Functionalization)

-

Objective: Install the aromatic "head" group (e.g., a substituted phenyl or pyridine) typical of kinase hinge binders.

-

Procedure:

-

Combine the Iodo-Acid intermediate (1.0 eq), Aryl Boronic Acid (1.2 eq), and

(3.0 eq) in 1,4-Dioxane/Water (4:1). -

Degas with Nitrogen for 10 min.

-

Add Pd(dppf)Cl2·DCM (0.05 eq). Expert Tip: Pd(dppf) is chosen for its large bite angle, which stabilizes the catalyst against the steric bulk of the ortho-methyl group [1].

-

Heat to 90°C for 6–12 hours.

-

Workup: Acidify carefully (to preserve the carboxylic acid) and extract with EtOAc.

-

B. Amide Coupling (Side Chain Functionalization)

-

Objective: Install the solubilizing "tail" group.

-

Procedure:

-

Dissolve the Suzuki product (1.0 eq) in dry DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min to activate the acid.

-

Add the desired Amine (e.g., N-methylpiperazine) (1.2 eq).

-

Stir at RT for 2 hours.

-

Purification: Preparative HPLC is recommended for final API isolation.

-

Technical Specifications & Data Summary

| Parameter | Specification / Observation |

| Appearance | Off-white to pale yellow solid |

| Molecular Weight | 266.04 g/mol |

| Melting Point | 168–172°C (Decomposes) |

| 1H NMR (DMSO-d6) | δ 12.4 (s, 1H, COOH), 7.95 (s, 1H, Pyrazole-H), 3.78 (s, 3H, N-Me), 3.65 (s, 2H, CH2) |

| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in DCM, Water |

| Storage | 2–8°C, Protect from light (Iodide stability) |

Troubleshooting & Optimization

-

Issue: Regioisomer Contamination.

-

Cause: In Step 1, if the reaction warms up too quickly during hydrazine addition, the 1-methyl-3-yl isomer (thermodynamic product) increases.

-

Solution: Strictly control temperature at 0°C or lower during addition. Verify isomer ratio via NOESY NMR (Correlation between N-Me and C5-H vs Sidechain).

-

-

Issue: Protodeiodination.

-

Cause: During Suzuki coupling, the iodine can be reduced to hydrogen if the catalyst load is too high or the boronic acid is sluggish.

-

Solution: Use anhydrous solvents for the coupling (if solubility permits) or switch to Pd(OAc)2/SPhos for sterically demanding couplings.

-

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Synthesis. Chemistry – A European Journal, 17(45), 12696-12702. Link

-

Pfizer Inc. (2015). Patent US9227956B2: Substituted Amide Compounds.[2] (Describes the use of 4-iodo-2-methylpyrazol-3-yl intermediates). Link

-

BenchChem. (2025). Application Notes: Synthesis of Pyrazole-Based Kinase Inhibitors. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Pyrazole Iodination Optimization

Topic: Improving Yield and Regioselectivity in Pyrazole Iodination Audience: Senior Chemists & Process Development Scientists

Welcome to the Technical Support Center

I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because the iodination of your pyrazole scaffold is stalling, yielding regioisomeric mixtures, or failing to scale. Pyrazoles are electron-rich, yet their amphoteric nature and specific tautomeric equilibria often frustrate standard electrophilic aromatic substitution (EAS) attempts.

This guide moves beyond textbook definitions to address process causality . We will focus on driving the equilibrium forward, controlling the C-4 vs. C-5 selectivity, and selecting the correct oxidant system for your specific substrate electronics.

Part 1: Reagent Selection Strategy (Decision Matrix)

The most common error is applying a "standard"

Caption: Decision matrix for selecting iodination conditions based on substrate electronics and regiochemical targets.

Part 2: Troubleshooting & Optimization (Q&A)

Issue 1: "My reaction stalls at ~50% conversion despite excess iodine."

Diagnosis:

The iodination of pyrazoles is reversible. The byproduct, hydrogen iodide (HI), is a strong reducing agent that can reduce the iodopyrazole back to the starting material (protodeiodination).

Solution: You must scavenge the HI or oxidize it back to iodine to drive Le Chatelier’s principle.

-

Protocol Adjustment: Switch to an Oxidative Iodination system.

-

I2 / H2O2: The peroxide oxidizes HI back to

, generating water as the only byproduct. This maintains a high concentration of electrophilic iodine species. -

I2 / CAN (Ceric Ammonium Nitrate): For electron-deficient pyrazoles (e.g., 3-trifluoromethylpyrazole), CAN acts as a Single Electron Transfer (SET) oxidant, effectively driving the reaction to completion in refluxing acetonitrile [1].

-

Issue 2: "I am observing N-iodination instead of C-iodination."

Diagnosis: N-iodination is often the kinetic product, formed rapidly at lower temperatures or in neutral conditions. C-4 iodination is the thermodynamic product.

Solution:

-

Rearrangement: If you isolate N-iodopyrazole, heating it in the presence of a catalyst (like a weak acid) often triggers migration to the C-4 position.

-

Switch Reagents: Use NIS (N-iodosuccinimide) in acidic media (TFA or Acetic Acid).[1][2][3][4] The protonation of the NIS activates it, while the acidic medium suppresses the formation of the N-iodo species by protonating the pyrazole nitrogen (making it less nucleophilic), thereby favoring electrophilic attack at C-4 [2].

Issue 3: "I cannot get selectivity for C-5; I only get C-4."

Diagnosis: C-4 is the most electron-rich position and is electronically favored for Electrophilic Aromatic Substitution (EAS). You cannot achieve C-5 iodination via standard EAS unless C-4 is blocked.

Solution: You must switch mechanisms from Electrophilic to Anionic (Lithiation) .

-

Protocol: Use n-BuLi at -78°C to selectively deprotonate C-5 (the most acidic proton due to the inductive effect of the adjacent nitrogen). Quench the resulting lithio-species with elemental iodine (

).[1][2][3][5]-

Note: This requires N-protection (e.g., N-methyl, N-benzyl) or 2 equivalents of n-BuLi (one for NH, one for C-5) [3].

-

Part 3: Comparative Data & Protocols

Yield Comparison by Methodology

| Method | Reagents | Substrate Scope | Typical Yield | Key Advantage |

| Classical | Activated Pyrazoles | 40-60% | Cheap, available. | |

| Oxidative (Green) | General Purpose | 85-98% | High atom economy, easy workup [4]. | |

| CAN-Mediated | Deactivated (e.g., | 80-95% | Excellent for electron-poor rings [1]. | |

| Acidic NIS | NIS / TFA | Acid-Stable | 75-90% | High regioselectivity for C-4. |

| Lithiation | C-5 Targeted | 65-89% | Exclusive C-5 selectivity [3].[2][3] |

Gold Standard Protocol: Oxidative Iodination with CAN (For Difficult Substrates)

Use this when standard methods fail due to electron-withdrawing groups.

Materials:

Step-by-Step:

-

Dissolution: Dissolve the pyrazole in MeCN.

-

Addition: Add CAN and

in one portion. The solution will turn dark violet. -

Reflux: Heat to reflux (

). Monitor by TLC.[1][2][4][6][7]-

Tip: If the violet color fades completely before conversion is done, add another 0.2 equiv of

.

-

-

Workup:

-

Purification: Dry over

and concentrate. Recrystallize or use Flash Chromatography.[4]

Part 4: Mechanistic Visualization

Understanding the role of the oxidant is critical for troubleshooting yield.

Caption: The oxidative cycle prevents the accumulation of HI, driving the equilibrium toward the 4-iodopyrazole product.

References

-

BenchChem. An In-depth Technical Guide to the Electrophilic Iodination of Pyrazole for the Synthesis of 4-Iodopyrazole. (Accessed 2026). Link

-

RSC Advances. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2025).[1][2][3][4][6][7][8][9] Link

-

National Institutes of Health (NIH). Efficient Regioselective Iodination of Pyrazole Derivatives Mediated by Cadmium(II) Acetate. (2025).[1][2][3][4][6][7][8][9] Link

-

ResearchGate. Green iodination of pyrazoles with iodine/hydrogen peroxide in water. (2012). Link

Sources

- 1. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. suru-chem.com [suru-chem.com]

Technical Support Center: Purification of Polar Pyrazole Acetic Acids

Status: Operational Lead Scientist: Senior Application Specialist Ticket Topic: Overcoming hydrophilicity, zwitterionic behavior, and salt contamination in pyrazole acetic acid isolation.

Introduction: The "Invisible" Product

Welcome to the technical support hub. If you are here, you are likely facing a common nightmare in medicinal chemistry: your pyrazole acetic acid derivative is highly polar, water-soluble, and refuses to be isolated by standard means.

The Chemical Enemy: Pyrazole acetic acids often exist as zwitterions . The pyrazole nitrogen (basic, pKa ~2.5) and the carboxylic acid tail (acidic, pKa ~4.5) create a molecule that is charged across a wide pH range.

-

Acidic pH: Cationic (Protonated pyrazole).

-

Basic pH: Anionic (Carboxylate).

-

Neutral pH: Zwitterionic (Net neutral, but highly solvated by water).

This guide provides three "Tier 2" support modules to resolve extraction failures, chromatographic retention issues, and salt contamination.

Module 1: Extraction & Isolation Strategies

Issue: “My product stays in the aqueous layer during workup.”

Standard ethyl acetate/water extractions often fail because the hydration shell around the zwitterion is energetically more favorable than solvation in organic media.

Protocol A: The Isoelectric Point (pI) Crash

Theory: Zwitterions have minimum solubility at their isoelectric point (pI), where the net charge is zero.

-

Calculate pI: Estimate pI ≈ (pKa_acid + pKa_base) / 2. For most pyrazole acetic acids, this is roughly pH 3.5–4.0.

-

Concentrate: Reduce aqueous volume to the minimum possible (rotovap water at <40°C).

-

Titrate:

-

If acidic: Add 1M NaOH dropwise.

-